[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride
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Overview
Description
[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran core and a diethylaminoethoxyphenyl group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving 2-hydroxybenzaldehyde and an appropriate phenylacetylene derivative under acidic conditions.
Attachment of the Diethylaminoethoxyphenyl Group: This step involves the reaction of the benzofuran core with 2-(diethylamino)ethanol in the presence of a strong base such as sodium hydride.
Formation of the Methanone Linkage:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the methanone group, converting it to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme inhibition and receptor binding.
Medicine
Industry
In the industrial sector, the compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds with target proteins, while the benzofuran core can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[2-(2-(Dimethylamino)ethoxy)ethanol]: This compound shares the diethylaminoethoxy group but lacks the benzofuran core.
Oxcarbazepine Related Compound D: This compound has a similar benzofuran structure but differs in the functional groups attached.
Uniqueness
The uniqueness of [4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride lies in its combination of a benzofuran core with a diethylaminoethoxyphenyl group, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
73343-71-2 |
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Molecular Formula |
C30H34ClNO3 |
Molecular Weight |
492.0 g/mol |
IUPAC Name |
[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C30H33NO3.ClH/c1-6-31(7-2)16-17-33-24-14-12-23(13-15-24)29(32)28-25-10-8-9-11-26(25)34-30(28)27-21(4)18-20(3)19-22(27)5;/h8-15,18-19H,6-7,16-17H2,1-5H3;1H |
InChI Key |
GRAFLMOPZYZUDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=O)C2=C(OC3=CC=CC=C32)C4=C(C=C(C=C4C)C)C.Cl |
Origin of Product |
United States |
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